molecular formula C10H8N4O2 B12950151 2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide CAS No. 63405-80-1

2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

Cat. No.: B12950151
CAS No.: 63405-80-1
M. Wt: 216.20 g/mol
InChI Key: WWQVLAPHCFISPO-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

The synthesis of 2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include triethylamine as a basic catalyst and phenacyl bromide for cyclo condensation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and acetamide groups play a crucial role in its biological activity, enabling it to bind to various receptors and enzymes . This binding can lead to the inhibition of specific biological processes, making it effective against certain diseases and conditions.

Comparison with Similar Compounds

2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide can be compared with other imidazole derivatives, such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

What sets 2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide apart is its unique combination of cyano and acetamide groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

63405-80-1

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

2-cyano-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide

InChI

InChI=1S/C10H8N4O2/c11-4-3-9(15)12-6-1-2-7-8(5-6)14-10(16)13-7/h1-2,5H,3H2,(H,12,15)(H2,13,14,16)

InChI Key

WWQVLAPHCFISPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CC#N)NC(=O)N2

Origin of Product

United States

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